molecular formula C15H13BrF3N3O B2813818 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine CAS No. 2380096-36-4

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine

Cat. No.: B2813818
CAS No.: 2380096-36-4
M. Wt: 388.188
InChI Key: TXZPULCITBIZOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C15H13BrF3N3O and a molecular weight of 388.188 g/mol. This compound features a pyridine ring substituted with a bromopyridinyl group, a pyrrolidinyl group, and a trifluoromethyl group. It is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine involves several steps. One common synthetic route includes the following steps:

    Formation of 3-Bromopyridine: This is achieved by bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The 3-bromopyridine is then coupled with a pyrrolidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) under appropriate conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.

Scientific Research Applications

2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets by acting as an agonist or antagonist, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridine include:

    3-Bromopyridine: A simpler analog used as a building block in organic synthesis.

    2-Bromopyridine: Another isomer with different reactivity and applications.

    3-(4-Bromopyridin-2-yl)propanenitrile: A related compound with a nitrile group, used in various chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for diverse applications.

Properties

IUPAC Name

2-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrF3N3O/c16-11-8-20-6-4-12(11)23-10-5-7-22(9-10)14-3-1-2-13(21-14)15(17,18)19/h1-4,6,8,10H,5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZPULCITBIZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.